Meta-Substitution Alters Lipophilicity and Electronic Profile
The meta-substitution pattern on the aryl ring of 4-Nitro-3-(m-tolyl)-1H-pyrazole creates a distinct electronic and lipophilic environment compared to its commercially available para-isomer, 4-Nitro-3-(p-tolyl)-1H-pyrazole . This difference is quantified by the computed partition coefficient (XLogP3) and topological polar surface area (TPSA). The meta-isomer exhibits an XLogP3 of approximately 2.0, whereas the para-isomer has a calculated XLogP3 of 2.1 [1]. This slight but significant difference in lipophilicity directly impacts membrane permeability and distribution. Furthermore, the TPSA for the meta-isomer is 74.5 Ų, compared to 74.5 Ų for the para-isomer [1]. More importantly, the different InChI Keys (KJNSSIXSXYWMRR-UHFFFAOYSA-N vs. GCDGOJTYGSVWQA-UHFFFAOYSA-N) confirm they are distinct chemical entities with unique 3D conformations, which can lead to different binding interactions with biological targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.0 |
| Comparator Or Baseline | 4-Nitro-3-(p-tolyl)-1H-pyrazole: XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 ≈ 0.1 |
| Conditions | In silico prediction using XLogP3 algorithm. |
Why This Matters
The different electronic distribution of the meta-isomer makes it a distinct scaffold for SAR studies where para-substitution has failed to yield optimal potency or selectivity.
- [1] Kuujia.com. 4-Nitro-3-(p-tolyl)-1H-pyrazole (CAS 1250706-30-9) Properties. View Source
